

Application Notes: Spectrophotometric Determination of Potassium with Sodium Hexanitrocobaltate(III)

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Compound of Interest

Compound Name: Sodium hexanitrocobaltate(III)

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Introduction

This document provides a detailed protocol for the quantitative determination of potassium ions (K^+) in aqueous samples using a spectrophotometric method involving **sodium hexanitrocobaltate(III)** ($Na_3[Co(NO_2)_6]$). This colorimetric assay offers a reliable and accessible alternative to other methods, such as flame photometry or ion-selective electrodes. The method is based on the precipitation of potassium as an insoluble double salt, followed by the dissolution of this precipitate to form a colored complex that can be quantified using a spectrophotometer.

Principle of the Method

The determination of potassium using **sodium hexanitrocobaltate(III)** is a multi-step process. Initially, potassium ions in the sample react with an excess of **sodium hexanitrocobaltate(III)** in a weakly acidic medium to form a yellow, insoluble precipitate of potassium **sodium hexanitrocobaltate(III)**, $K_2Na[Co(NO_2)_6] \cdot H_2O$.^[1] After isolation and washing of the precipitate, it is dissolved in a strong acid, such as concentrated hydrochloric acid. This dissolution step leads to the formation of a colored complex, which exhibits a characteristic bluish-green color. The intensity of this color, which is directly proportional to the concentration of potassium in the

original sample, is then measured spectrophotometrically at a specific wavelength. A recent study has identified the optimal wavelength for this measurement to be 623 nm.

Data Presentation

The quantitative data associated with this spectrophotometric method are summarized in the table below. This information is critical for method validation and for ensuring accurate and precise results.

Parameter	Value	Notes
Wavelength of Maximum Absorbance (λ_{max})	623 nm	For the final bluish-green colored complex.
Linearity (Standard Curve)	$R^2 = 0.998$	The method demonstrates excellent linearity over a defined concentration range.
Potential Cation Interferences	See below	Concentrations at which interference is observed.
Fe^{3+} and Na^+	No interference up to 35 ppm.	
Mn^{2+}	Interference at ≥ 25 ppm.	
Ca^{2+} and Al^{3+}	Interference at ≥ 20 ppm.	
Li^+ and Cu^{2+}	Interference at ≥ 10 ppm.	
Mg^{2+}	Interference at ≥ 5 ppm.	

Experimental Protocols

Reagent Preparation

4.1.1. Sodium Hexanitrocobaltate(III) Reagent (25% w/v):

- Weigh 25 g of **sodium hexanitrocobaltate(III)** powder.
- Dissolve the powder in 100 mL of distilled water.

- Filter the solution before use to remove any insoluble impurities.
- Note: The reagent can be unstable and should be prepared fresh for optimal results.^[2] Storage in a tightly sealed container can prolong its efficacy.^[2]

4.1.2. Standard Potassium Solutions:

- Prepare a stock solution of 1000 ppm K⁺ by dissolving 1.907 g of dry potassium chloride (KCl) in 1 liter of distilled water.
- Prepare a series of working standard solutions (e.g., 10, 20, 40, 60, 80, 100 ppm K⁺) by appropriate dilution of the stock solution with distilled water.

Sample Preparation

Aqueous samples that are free from particulates should be used. If the sample contains suspended solids, it should be centrifuged at 10,000 rpm for 10 minutes, and the supernatant collected for analysis.

Analytical Procedure

- Precipitation:
 1. Pipette a known volume of the sample or standard solution into a centrifuge tube.
 2. Slowly add a predetermined excess volume of the 25% **sodium hexanitrocobaltate(III)** reagent to the tube. The optimal volume of the reagent should be determined for the expected range of potassium concentrations.
 3. Allow the mixture to stand for a sufficient time to ensure complete precipitation of the potassium **sodium hexanitrocobaltate(III)**.
 4. Centrifuge the mixture to pellet the yellow precipitate.
 5. Carefully decant and discard the supernatant.
- Washing:

1. Wash the precipitate by resuspending it in a small volume of a suitable wash solution (e.g., 70% ethanol) to remove any co-precipitated impurities.
 2. Centrifuge and decant the wash solution. Repeat this step at least twice.
- Color Development and Measurement:
 1. Dissolve the washed precipitate in a precise volume of concentrated hydrochloric acid (HCl). This will result in the formation of a bluish-green solution.
 2. Transfer the colored solution to a cuvette.
 3. Measure the absorbance of the solution at 623 nm using a spectrophotometer. Use concentrated HCl as the blank.

Calibration Curve

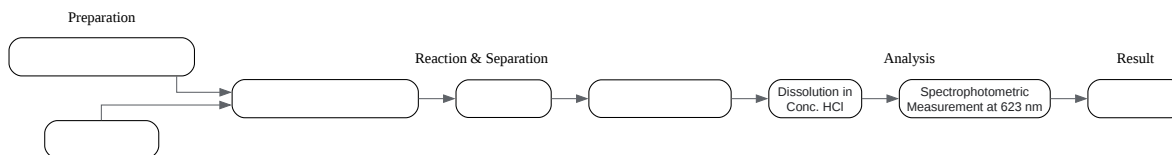
- Follow the analytical procedure (Section 4.3) for each of the working standard potassium solutions.
- Plot a graph of absorbance at 623 nm versus the concentration of potassium (in ppm).
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2).

Determination of Potassium in Samples

- Follow the analytical procedure (Section 4.3) for the unknown sample(s).
- Using the measured absorbance and the equation from the calibration curve, calculate the concentration of potassium in the sample.

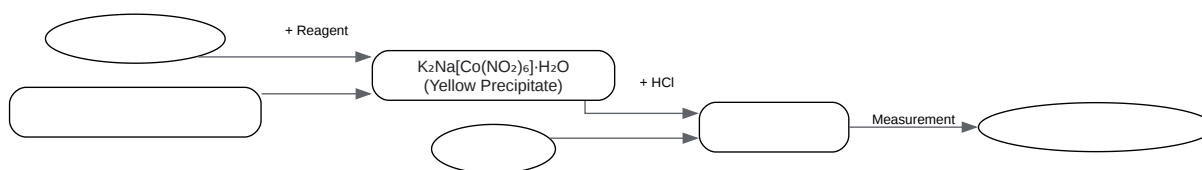
Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the underlying chemical principle of the method.



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Caption: Experimental workflow for potassium determination.



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Caption: Principle of the chemical reaction and detection.

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References

- 1. researchgate.net [researchgate.net]

- 2. Effect of sodium hexanitrocobaltate (III) decomposition on its staining of intracellular potassium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
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